5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
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Overview
Description
5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C10H11N3O2. It is part of the imidazolidinedione family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with pyridine-4-carboxylic acid, followed by cyclization with urea under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can yield imidazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazolidines and imidazolidinones, which can be further utilized in synthetic chemistry .
Scientific Research Applications
5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering their conformation .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione: Known for its use in anticonvulsant medications.
5,5-Diphenyl-2,4-imidazolidinedione: Used in the synthesis of various pharmaceuticals.
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione: Similar structure but with different substituents, leading to varied biological activities.
Uniqueness
5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6294-55-9 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-ethyl-5-pyridin-4-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-2-10(7-3-5-11-6-4-7)8(14)12-9(15)13-10/h3-6H,2H2,1H3,(H2,12,13,14,15) |
InChI Key |
TYFCXEVMHRBWJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=NC=C2 |
Origin of Product |
United States |
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